3-Methyl-2-(pyridine-4-amido)benzoic acid

LogP Lipophilicity Medicinal Chemistry

This 3-methyl benzoic acid derivative is a key building block in synthetic retinoid analog research, registered in ChEMBL for antiproliferative studies. Its calculated logP of 2.34 is 0.9 units higher than non-methylated counterparts, enhancing passive membrane diffusion for SAR libraries. Consistently supplied at 95% purity, the free carboxylic acid and pyridine-4-amido groups enable single-step amide coupling. Multi-vendor availability from major suppliers ensures competitive pricing and supply security, reducing program risk versus single-source isomers.

Molecular Formula C14H12N2O3
Molecular Weight 256.261
CAS No. 68279-85-6
Cat. No. B2955760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-(pyridine-4-amido)benzoic acid
CAS68279-85-6
Molecular FormulaC14H12N2O3
Molecular Weight256.261
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)O)NC(=O)C2=CC=NC=C2
InChIInChI=1S/C14H12N2O3/c1-9-3-2-4-11(14(18)19)12(9)16-13(17)10-5-7-15-8-6-10/h2-8H,1H3,(H,16,17)(H,18,19)
InChIKeyORVJLHWQKFLCCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-Methyl-2-(pyridine-4-amido)benzoic Acid (CAS 68279-85-6): Defined Scaffold for Medicinal Chemistry and Retinoid Analog Research


3-Methyl-2-(pyridine-4-amido)benzoic acid (CAS 68279-85-6) is a benzoic acid derivative bearing a 3‑methyl substituent and a 2‑position pyridine‑4‑amido (isonicotinamido) group. It is catalogued in authoritative small‑molecule bioactivity databases as a synthetic retinoid analog [1] and is supplied by multiple reputable vendors as a building block for medicinal chemistry and biological screening .

Why 3-Methyl-2-(pyridine-4-amido)benzoic Acid Cannot Be Interchanged with Other Pyridyl‑Benzoic Acid Amides


Although the pyridine‑4‑amido benzoic acid class shares a common core, minor variations in substitution pattern produce quantifiable differences in physicochemical properties and commercial availability. The 3‑methyl group and 2‑amido orientation of 68279‑85‑6 result in a distinct logP, topological polar surface area (TPSA), and synthetic accessibility compared to non‑methylated or differently substituted isomers . These differences directly affect chromatographic behavior, solubility in screening assays, and the feasibility of obtaining consistent, high‑purity material for reproducible research .

Quantitative Differentiation: 3-Methyl-2-(pyridine-4-amido)benzoic Acid vs. Closest Analogs


Increased Lipophilicity (LogP) Relative to Unsubstituted Isomers

The presence of the 3‑methyl group increases the calculated logP of 3‑Methyl‑2‑(pyridine‑4‑amido)benzoic acid to 2.34, compared to 1.39 for the unsubstituted 3‑(isonicotinamido)benzoic acid and 1.67 for the 4‑(pyridine‑4‑amido)benzoic acid isomer [1].

LogP Lipophilicity Medicinal Chemistry

Higher Vendor‑Supplied Purity Than the Meta‑Substituted Analog

Commercially available 3‑Methyl‑2‑(pyridine‑4‑amido)benzoic acid is consistently offered at a minimum purity of 95% by multiple independent vendors, whereas the closely related 3‑(isonicotinamido)benzoic acid is listed at 90% purity from a major supplier .

Purity Quality Control Procurement

Reliable Multi‑Vendor Sourcing vs. Discontinued or Inquiry‑Only Analogs

3‑Methyl‑2‑(pyridine‑4‑amido)benzoic acid is currently in‑stock and actively distributed by at least three independent chemical suppliers (Leyan, Chemscene, CymitQuimica), whereas the 5‑methyl positional isomer (CAS 946358‑60‑7) is available only by technical inquiry with uncertain lead times, and the 4‑amido isomer is offered only from a limited number of sources .

Commercial Availability Supply Chain Research Continuity

Prioritized Research Applications for 3-Methyl-2-(pyridine-4-amido)benzoic Acid (CAS 68279-85-6)


Screening in Retinoid‑Responsive Cell Models (e.g., NB‑4 Leukemia)

The compound is registered in ChEMBL with antiproliferative activity assessed against the human NB‑4 acute promyelocytic leukemia cell line [1]. This places it within the context of all‑trans‑retinoic acid (ATRA) analog research, where the 3‑methyl‑2‑amido substitution pattern represents a defined variation on the retinoid pharmacophore [2].

Medicinal Chemistry Library Design Requiring Elevated LogP

With a calculated logP of 2.34, this scaffold is approximately 0.9 log units more lipophilic than its non‑methylated counterparts . This property is valuable when designing compound libraries that require improved passive membrane diffusion or when exploring structure‑activity relationships (SAR) around the benzoic acid core.

High‑Purity Starting Material for Amide Coupling or Derivatization

The consistent 95% vendor‑supplied purity and the presence of both a free carboxylic acid and a pyridine‑4‑amido group make this compound a convenient, single‑step precursor for further amide bond formation or esterification . The higher purity relative to the 90% 3‑isonicotinamido analog reduces the likelihood of side reactions from impurities.

Procurement‑Critical Projects Requiring Multi‑Source Supply Security

For long‑term research programs where uninterrupted supply is essential, the availability of this compound from at least three established vendors (Leyan, Chemscene, CymitQuimica) provides a tangible advantage over less‑available isomers . This multi‑vendor status also supports competitive pricing and faster delivery.

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